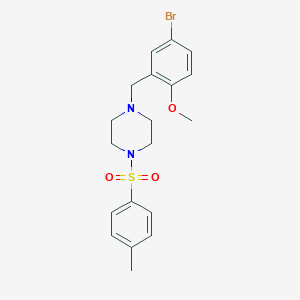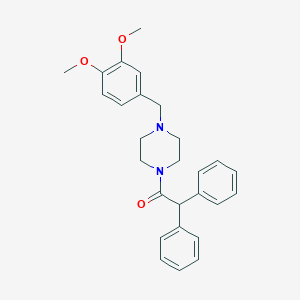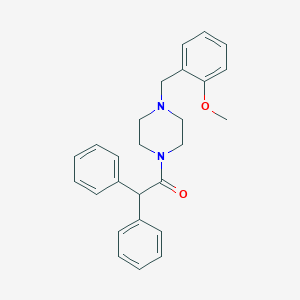
N-(1,3-benzodioxol-5-yl)-3-(piperidin-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-yl)-3-(piperidin-1-yl)propanamide, also known as BPAP, is a chemical compound that has been of significant interest to the scientific community due to its potential therapeutic applications. BPAP is a non-amphetamine stimulant that has been shown to have positive effects on cognitive function, memory, and mood.
Mecanismo De Acción
The exact mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(piperidin-1-yl)propanamide is not fully understood, but it is believed to act as a dopamine reuptake inhibitor and a selective norepinephrine reuptake enhancer. This results in increased levels of dopamine and norepinephrine in the brain, which can lead to improved cognitive function and mood.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-3-(piperidin-1-yl)propanamide has been shown to have a number of biochemical and physiological effects. In animal studies, N-(1,3-benzodioxol-5-yl)-3-(piperidin-1-yl)propanamide has been shown to increase the levels of dopamine and norepinephrine in the brain, which can lead to improved cognitive function and mood. N-(1,3-benzodioxol-5-yl)-3-(piperidin-1-yl)propanamide has also been shown to increase the release of acetylcholine, which is a neurotransmitter that is important for memory and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1,3-benzodioxol-5-yl)-3-(piperidin-1-yl)propanamide in lab experiments is that it is a non-amphetamine stimulant, which means that it does not have the same potential for abuse and addiction as other stimulants. However, one of the limitations of using N-(1,3-benzodioxol-5-yl)-3-(piperidin-1-yl)propanamide in lab experiments is that it is a synthetic compound, which means that it may not have the same effects as naturally occurring compounds.
Direcciones Futuras
There are a number of future directions for research on N-(1,3-benzodioxol-5-yl)-3-(piperidin-1-yl)propanamide. One area of interest is in the development of N-(1,3-benzodioxol-5-yl)-3-(piperidin-1-yl)propanamide-based drugs for the treatment of cognitive disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is in the potential use of N-(1,3-benzodioxol-5-yl)-3-(piperidin-1-yl)propanamide as a performance-enhancing drug. Further research is also needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(piperidin-1-yl)propanamide and its effects on the brain and body.
Conclusion:
In conclusion, N-(1,3-benzodioxol-5-yl)-3-(piperidin-1-yl)propanamide is a chemical compound that has been of significant interest to the scientific community due to its potential therapeutic applications. N-(1,3-benzodioxol-5-yl)-3-(piperidin-1-yl)propanamide has been shown to have positive effects on cognitive function, memory, and mood, and it has the potential to be used in the development of drugs for the treatment of cognitive disorders. Further research is needed to fully understand the effects of N-(1,3-benzodioxol-5-yl)-3-(piperidin-1-yl)propanamide and its potential applications.
Métodos De Síntesis
N-(1,3-benzodioxol-5-yl)-3-(piperidin-1-yl)propanamide is a synthetic compound that can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-(piperidin-1-yl)propan-1-ol with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(1,3-benzodioxol-5-yl)-3-(piperidin-1-yl)propanamide as a white crystalline powder.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-yl)-3-(piperidin-1-yl)propanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of N-(1,3-benzodioxol-5-yl)-3-(piperidin-1-yl)propanamide is in the treatment of cognitive disorders such as Alzheimer's disease and Parkinson's disease. N-(1,3-benzodioxol-5-yl)-3-(piperidin-1-yl)propanamide has been shown to enhance cognitive function and memory in animal models, and it is believed that these effects may translate to humans.
Propiedades
Nombre del producto |
N-(1,3-benzodioxol-5-yl)-3-(piperidin-1-yl)propanamide |
|---|---|
Fórmula molecular |
C15H20N2O3 |
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-yl)-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C15H20N2O3/c18-15(6-9-17-7-2-1-3-8-17)16-12-4-5-13-14(10-12)20-11-19-13/h4-5,10H,1-3,6-9,11H2,(H,16,18) |
Clave InChI |
YXYXXQZEXMWODF-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)OCO3 |
SMILES canónico |
C1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3,5-Dimethoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B249197.png)
![(3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249199.png)
![1-(3-Fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249200.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B249202.png)


![1-[4-(3-Fluorobenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249208.png)

![(3,4-Dimethoxy-phenyl)-[4-(4-methoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249211.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B249214.png)
![1-Cyclopentyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B249215.png)
